![molecular formula C21H24N6O3 B5565289 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
“4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Scientific Research Applications
Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Properties : A study conducted by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, aiming at evaluating their cyclooxygenase inhibition, alongside analgesic and anti-inflammatory activities. Although the specific compound was not directly mentioned, the study's approach to synthesizing and testing compounds with similar structural features highlights the potential for anti-inflammatory and analgesic applications of such molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity : Mallesha et al. (2012) explored the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, demonstrating the compound's potential in cancer research. This study suggests that compounds with similar structural characteristics may also exhibit notable antiproliferative activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antineoplastic Activity : Abdel-Hafez (2007) synthesized and tested substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for antineoplastic activities. Their research contributes to the understanding of how variations in the chemical structure can influence the biological activity against cancer cell lines, offering insights into the design of new antineoplastic agents (Abdel-Hafez, 2007).
Chemical Synthesis and Molecular Analysis
- Molecular Analysis and Modeling : A study by Livezey et al. (2012) on the inactivation of human CYP2D6 by various inactivators, including compounds with structural similarities to the one , provides valuable information on molecular interactions and the potential impact on metabolic pathways. This research could help understand the molecular basis of drug interactions and the role of specific chemical structures in modulating enzyme activity (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” and similar compounds may have potential applications in drug development.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-22-4-5-27(15)20-13-19(23-14-24-20)25-6-8-26(9-7-25)21(28)16-10-17(29-2)12-18(11-16)30-3/h4-5,10-14H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUELKOQBOIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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